(5-Nitrothiophen-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of “(5-Nitrothiophen-2-yl)methanol” involves a reaction with 5-nitrothiophene-2-carbaldehyde in methanol at 0°C, followed by the addition of powdered sodium borohydride . The mixture is then stirred for 5 hours at 30°C .Molecular Structure Analysis
The molecular structure of “(5-Nitrothiophen-2-yl)methanol” has been analyzed using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-Vis . The structure was confirmed by single-crystal X-ray determination .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds, such as N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one . These reactions involve the generation of reactive oxygen species (ROS) and apoptosis .Scientific Research Applications
Chromophore Development
(5-Nitrothiophen-2-yl)methanol plays a role in the synthesis of chromophores. Wu et al. (1999) demonstrated that nitrothiophene activates an adjacent alkyne for Michael addition with dialkylamines and methanol, resulting in push-pull type chromophores. These chromophores exhibit significant solvatochromism, indicating their potential applications in sensing and imaging technologies (Wu et al., 1999).
Nucleophilic Substitution Studies
Research on 5-nitrothiophenes, including (5-Nitrothiophen-2-yl)methanol, often focuses on their behavior in nucleophilic substitution reactions. Harifi-Mood and Mousavi-Tekmedash (2013) investigated the substitution reaction of 2-bromo-5-nitrothiophene with morpholine, revealing insights into solvent effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Formation of Oximes
Rad et al. (2011) showed that reactions of 5-substituted 2-nitrothiophenes with arylacetonitriles in methanol lead to oximes, indicating the potential of (5-Nitrothiophen-2-yl)methanol derivatives in synthesizing novel oxime compounds (Rad et al., 2011).
Ionic Liquid Studies
D’Anna et al. (2006) studied the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in room-temperature ionic liquids. This research is relevant for understanding the behavior of (5-Nitrothiophen-2-yl)methanol derivatives in alternative solvents, which is crucial for green chemistry applications (D’Anna et al., 2006).
Kinetic and Mechanistic Studies
Research also focuses on the kinetics and mechanisms of reactions involving nitrothiophenes. For instance, Novi et al. (1976) studied the cine-substitution in the thiophen series, providing insights into the reaction mechanisms of nitrothiophene derivatives (Novi et al., 1976).
Computational Chemistry Applications
Smaoui et al. (2019) performed theoretical calculations on the nucleophilic aromatic substitution of 2-methoxy-5-nitrothiophenes, including derivatives similar to (5-Nitrothiophen-2-yl)methanol. This study contributes to understanding the reaction mechanisms at a molecular level, useful for computational chemistry and molecular design (Smaoui et al., 2019).
Catalysis Studies
Consiglio et al. (1981) explored catalysis in aromatic nucleophilic substitution reactions involving nitrothiophenes. Their work on reactions with piperidine and methoxide ion concentrations sheds light on catalytic processes involving (5-Nitrothiophen-2-yl)methanol and similar compounds (Consiglio et al., 1981).
Reactivity Studies
Guanti et al. (1975) investigated the reactivity of 2-fluoro-5-nitrothiophene with sodium thiophenoxide and piperidine. Their findings contribute to the understanding of how substituents on nitrothiophenes, like (5-Nitrothiophen-2-yl)methanol, affect their chemical reactivity (Guanti et al., 1975).
Structure-Reactivity Correlations
Echaieb et al. (2014) conducted a kinetic study on the reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine. This research provides valuable structure-reactivity correlations that can be applicable to (5-Nitrothiophen-2-yl)methanol derivatives (Echaieb et al., 2014).
Adduct Formation Studies
Consiglio et al. (1988) measured the rate and equilibrium constants for the formation of Meisenheimer-type adducts from thiophene derivatives. This research is relevant for understanding how (5-Nitrothiophen-2-yl)methanol might form similar adducts (Consiglio et al., 1988).
Primary Steric Effects
Spinelli et al. (1975) studied primary steric effects in nucleophilic substitutions of thiophene derivatives, which is essential for understanding how steric factors influence the reactivity of (5-Nitrothiophen-2-yl)methanol (Spinelli et al., 1975).
properties
IUPAC Name |
(5-nitrothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNOWSBTIMNUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318409 | |
Record name | (5-nitrothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Nitrothiophen-2-yl)methanol | |
CAS RN |
20898-85-5 | |
Record name | 20898-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-nitrothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.